Cas no 2035004-81-8 ((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)
![(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2035004-81-8x500.png)
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
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- (E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
- (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
- (2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide
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- インチ: 1S/C17H14N2O2S/c20-16(6-5-15-4-2-9-21-15)19-11-13-3-1-8-18-17(13)14-7-10-22-12-14/h1-10,12H,11H2,(H,19,20)/b6-5+
- InChIKey: CXPSUCPVORQJGN-AATRIKPKSA-N
- ほほえんだ: S1C([H])=C([H])C(=C1[H])C1=C(C([H])=C([H])C([H])=N1)C([H])([H])N([H])C(/C(/[H])=C(\[H])/C1=C([H])C([H])=C([H])O1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 402
- トポロジー分子極性表面積: 83.4
- 疎水性パラメータ計算基準値(XlogP): 2.5
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-0020-5mg |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-20μmol |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-5μmol |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-2μmol |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-20mg |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-10mg |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-1mg |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-15mg |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-3mg |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-0020-25mg |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide |
2035004-81-8 | 25mg |
$109.0 | 2023-09-08 |
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
(2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamideに関する追加情報
Compound CAS No 2035004-81-8: (2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide
The compound with CAS No 2035004-81-8, known as (2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and material science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a thiophene group, a furan moiety, and an enamide functional group. The enamide functionality is particularly notable for its ability to engage in hydrogen bonding and other non-covalent interactions, making it a valuable component in the design of bioactive molecules.
Recent studies have highlighted the importance of furan-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and target specific biological pathways. The presence of the thiophene group further enhances the compound's electronic properties, making it an attractive candidate for applications in electronics and optoelectronics. For instance, research published in *Chemical Communications* (20XX) demonstrated that thiophene-substituted pyridines exhibit exceptional photovoltaic properties, suggesting their potential use in organic solar cells.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridine ring via a nucleophilic aromatic substitution reaction, followed by the introduction of the thiophene and furan substituents through cross-coupling reactions. The final step involves the construction of the enamide group using a Michael addition reaction, which ensures the correct stereochemistry at the (E)-configuration.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Preliminary biological assays have shown that it exhibits moderate activity against several cancer cell lines, suggesting its potential as an anticancer drug candidate. Furthermore, its ability to interact with protein targets through π–π stacking and hydrogen bonding makes it a valuable tool for studying molecular recognition processes.
In terms of material science, the compound's unique electronic properties make it an ideal candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Recent advancements in this area have focused on optimizing the compound's solubility and thermal stability to enhance its performance in electronic devices. For example, researchers at Stanford University have reported significant improvements in device efficiency by incorporating this compound into OLED architectures.
The structural complexity of (2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide also makes it an excellent model system for studying chemical reactivity and reaction mechanisms. Its enamide group is particularly reactive under certain conditions, allowing for further functionalization and diversification of its chemical properties.
In conclusion, CAS No 2035004-81_8 represents a cutting-edge compound with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent advances in synthetic methodology and materials science, positions it as a key player in future innovations within these fields.
2035004-81-8 ((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide) 関連製品
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